molecular formula C19H18N2O4 B2737289 N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide CAS No. 2319894-30-7

N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2737289
CAS No.: 2319894-30-7
M. Wt: 338.363
InChI Key: MWODZPHAVUDUDP-UHFFFAOYSA-N
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Description

N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide is a versatile chemical compound with diverse applications in scientific research. Its innovative properties make it invaluable for pharmaceuticals, materials science, and catalysis, fueling advancements across various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide typically involves the reaction of benzylamine with 2,2-bis(furan-2-yl)ethylamine in the presence of ethanedioyl dichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(furan-2-ylmethyl)ethanediamide
  • N1-(2-furanylmethyl)-N2-(phenylmethyl)ethanediamide
  • Ethanediamide, N1-(2-furanylmethyl)-N2-(phenylmethyl)

Uniqueness

N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide stands out due to its unique structural features, such as the presence of two furan rings and a benzyl group. These structural elements contribute to its distinctive chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-N'-[2,2-bis(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(20-12-14-6-2-1-3-7-14)19(23)21-13-15(16-8-4-10-24-16)17-9-5-11-25-17/h1-11,15H,12-13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWODZPHAVUDUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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